molecular formula C14H9F3N2 B13148182 2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole

2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B13148182
M. Wt: 262.23 g/mol
InChI Key: FUTAFHNOIUMQAT-UHFFFAOYSA-N
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Description

2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are known for their presence in various biologically active molecules, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction is facilitated by the presence of a base, such as sodium hydroxide, and is carried out under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound often involve the use of N-benzylimidazole as a precursor. The process includes low-temperature C-2 lithiation using methyllithium (MeLi), followed by quenching with carbon dioxide (CO₂) and subsequent debenzylation .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The compound can modulate various biochemical pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of both the phenyl and trifluoromethyl groups, which confer enhanced chemical stability and biological activity. This combination makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C14H9F3N2

Molecular Weight

262.23 g/mol

IUPAC Name

2-phenyl-4-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)10-7-4-8-11-12(10)19-13(18-11)9-5-2-1-3-6-9/h1-8H,(H,18,19)

InChI Key

FUTAFHNOIUMQAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(F)(F)F

Origin of Product

United States

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